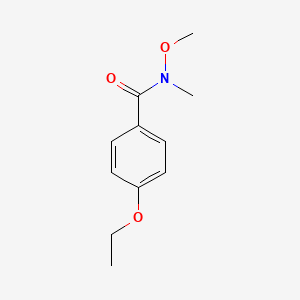

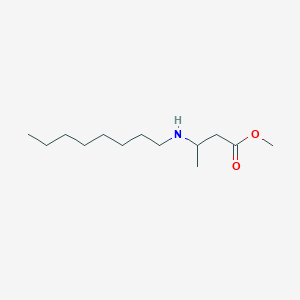

![molecular formula C12H24N2O2 B6340238 Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate CAS No. 1221342-50-2](/img/structure/B6340238.png)

Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-{[2-(piperidin-1-yl)ethyl]amino}butanoate” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities . The molecular formula of “this compound” is C12H24N2O2 .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The reaction possessed great selectivity, high yields, and a broad substrate scope .Applications De Recherche Scientifique

Flavor Compounds in Foods

Research highlights the significance of branched aldehydes, like 2-methyl propanal and 2- and 3-methyl butanal, derived from amino acids, including their production and degradation pathways. These compounds are crucial for the flavor profile of both fermented and non-fermented food products, with metabolic conversions, microbial composition, and food composition influencing their formation. The review provides a foundation for controlling the desired levels of these flavor compounds in food products (Smit, Engels, & Smit, 2009).

Carcinogen Metabolite Biomarkers

The review on human urinary carcinogen metabolites emphasizes the utility of measuring these metabolites for insights into tobacco use and cancer. It discusses various carcinogens and their metabolites quantified in the urine, which serve as biomarkers for carcinogen dose, exposed versus non-exposed individuals, and carcinogen metabolism in humans. This research underlines the importance of urinary carcinogen metabolite biomarkers for future studies on tobacco and cancer (Hecht, 2002).

Environmental Biodegradation

A comprehensive review on the biodegradation and fate of Ethyl tert-butyl ether (ETBE) in soil and groundwater elucidates microbial capacities to degrade ETBE, highlighting the initial aerobic biodegradation steps and subsequent formation of intermediates. It stresses the potential limitations on ETBE metabolism and explores the impact of co-contaminants on biodegradation processes, marking a pathway for bioaugmentation and biostimulation strategies in groundwater decontamination (Thornton et al., 2020).

Synthetic Routes for Pharmaceuticals

The review of synthetic routes for Vandetanib, a pharmaceutical compound, indicates the importance of specific intermediates and synthetic steps for efficient industrial production. It showcases the relevance of understanding synthetic pathways for developing commercially viable manufacturing processes for complex pharmaceuticals (Mi, 2015).

Biodiesel Combustion

Research on biodiesel combustion emphasizes the development of chemical kinetic mechanisms for biodiesel and its surrogates to improve combustor efficiency and environmental impact. The study details efforts on modeling the combustion characteristics of simpler molecules representing biodiesel's complex composition, providing insights into the combustion process and highlighting the need for high-pressure kinetic methodology (Lai, Lin, & Violi, 2011).

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .

Mode of Action

Piperidine-containing compounds are known to be important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects would depend on the specific biochemical pathway and the biological context.

Propriétés

IUPAC Name |

methyl 3-(2-piperidin-1-ylethylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(10-12(15)16-2)13-6-9-14-7-4-3-5-8-14/h11,13H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRYESSFOMFQJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCCN1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)

![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)

![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)

![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)

![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)